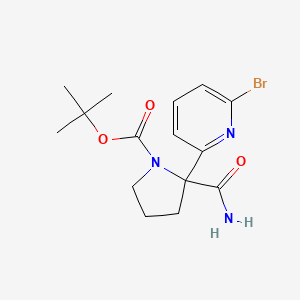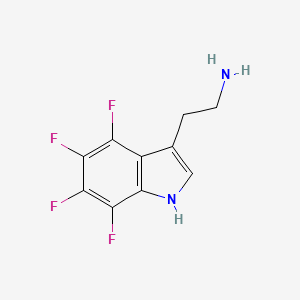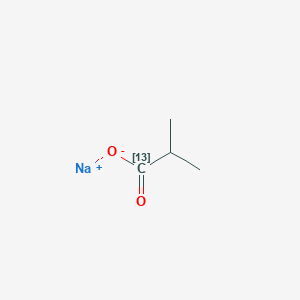
Sodium 2-methylpropionate-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methylpropionate-1-13C is an isotopically labeled compound, where the carbon-13 isotope is incorporated into the molecular structure. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-methylpropionate-1-13C involves the incorporation of the carbon-13 isotope into the molecular structure of Sodium 2-methylpropionate. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules as tracers for quantitation during the drug development process .
Industrial Production Methods
Industrial production methods for this compound involve strict process parameter control to ensure product quality. The production process may include one-to-one custom synthesis for special structural needs and flexible batch sizes to meet different needs of global customers.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-methylpropionate-1-13C can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific types of reactions and conditions depend on the research objectives and the reagents used.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Sodium 2-methylpropionate-1-13C has a wide range of scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of Sodium 2-methylpropionate-1-13C involves its use as a tracer in various biochemical and chemical processes. The carbon-13 isotope allows for the tracking and quantitation of the compound in metabolic studies, environmental analysis, and clinical diagnostics. The molecular targets and pathways involved depend on the specific application and research objectives .
Comparison with Similar Compounds
Sodium 2-methylpropionate-1-13C is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracking and quantitation in various research applications. Similar compounds include other isotopically labeled compounds, such as:
Sodium 2-methylpropionate: The non-labeled version of the compound.
Sodium acetate-1-13C: Another carbon-13 labeled compound used in metabolic studies.
Sodium formate-13C: Used in similar applications as a tracer in biochemical and chemical processes
These similar compounds share the common feature of isotopic labeling, which enhances their utility in scientific research.
Properties
Molecular Formula |
C4H7NaO2 |
|---|---|
Molecular Weight |
111.08 g/mol |
IUPAC Name |
sodium;2-methyl(113C)propanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1/i4+1; |
InChI Key |
TWEGKFXBDXYJIU-VZHAHHFWSA-M |
Isomeric SMILES |
CC(C)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

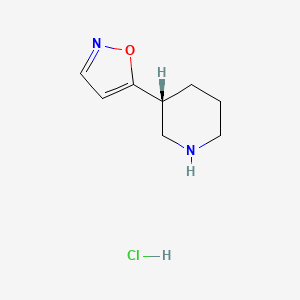
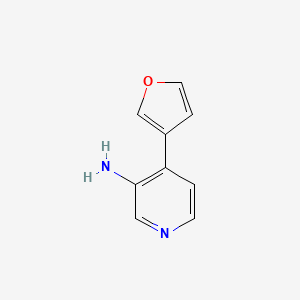
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
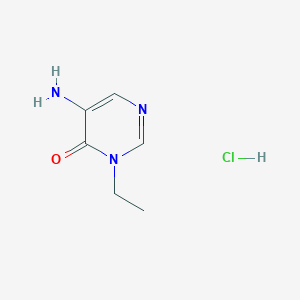
![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)
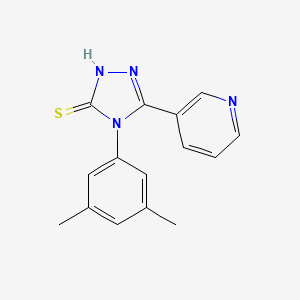
![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)
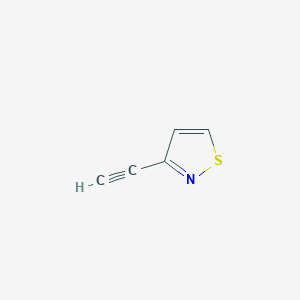
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
